6-(4-Ethoxy-3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid
Description
Systematic Nomenclature and Structural Identification
The IUPAC name This compound provides a precise description of the compound’s structure. The imidazo[2,1-b]thiazole scaffold consists of a fused bicyclic system combining imidazole and thiazole rings, with numbering starting at the sulfur atom in the thiazole ring. The substituents are positioned as follows:
- A methyl group at position 3 of the imidazo[2,1-b]thiazole core.
- A carboxylic acid group at position 2.
- A 4-ethoxy-3-nitrophenyl moiety at position 6.
The molecular formula C₁₅H₁₃N₃O₅S corresponds to a molecular weight of 347.3 g/mol . The SMILES notation CCOC1=C(C=C(C=C1)C2=CN3C(=C(SC3=N2)C(=O)O)C)[N+](=O)[O-] delineates the connectivity of atoms, highlighting the ethoxy group (-OCH₂CH₃), nitro group (-NO₂), and carboxylic acid (-COOH) functionalities.
Table 1: Key Structural and Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1437435-72-7, 1186502-24-8 | |
| Molecular Formula | C₁₅H₁₃N₃O₅S | |
| Molecular Weight | 347.3 g/mol | |
| IUPAC Name | This compound |
X-ray crystallography or nuclear magnetic resonance (NMR) data for this specific compound are not publicly available, but analogous imidazo[2,1-b]thiazole derivatives exhibit planar bicyclic systems with substituents influencing electronic distribution and intermolecular interactions.
Historical Context in Heterocyclic Chemistry Research
Imidazo[2,1-b]thiazoles have garnered attention since the mid-20th century due to their pharmacological versatility. Early studies focused on their antimicrobial and antiparasitic properties, but recent work has expanded into anticancer and antiviral applications. The introduction of electron-withdrawing groups (e.g., nitro) and hydrophilic moieties (e.g., carboxylic acid) aims to modulate bioavailability and target affinity.
The compound’s nitro and ethoxy groups enhance electrophilic character, potentially facilitating interactions with biological targets such as enzymes or nucleic acids. For instance, imidazo[2,1-b]thiazole derivatives have shown inhibitory activity against dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis. Additionally, the carboxylic acid group may serve as a site for further functionalization, enabling the synthesis of prodrugs or conjugates with improved solubility.
Synthetic Relevance :
- The compound is likely synthesized via cyclocondensation of α-bromoketones with thioamide precursors, a method validated for analogous imidazo[2,1-b]thiazoles.
- Its nitro group could be reduced to an amine for subsequent derivatization, a strategy employed in developing kinase inhibitors and antiviral agents.
Table 2: Comparative Analysis of Imidazo[2,1-b]Thiazole Derivatives
This compound’s structural features align with trends in modern drug discovery, where hybrid molecules combining heterocycles with polar groups are prioritized to balance potency and pharmacokinetics. Ongoing research into imidazo[2,1-b]thiazole carboxylates may unlock novel therapeutic avenues, particularly in oncology and infectious diseases.
Properties
Molecular Formula |
C15H13N3O5S |
|---|---|
Molecular Weight |
347.3 g/mol |
IUPAC Name |
6-(4-ethoxy-3-nitrophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid |
InChI |
InChI=1S/C15H13N3O5S/c1-3-23-12-5-4-9(6-11(12)18(21)22)10-7-17-8(2)13(14(19)20)24-15(17)16-10/h4-7H,3H2,1-2H3,(H,19,20) |
InChI Key |
MWDROJCUWMKBLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CN3C(=C(SC3=N2)C(=O)O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Ethoxy-3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid typically involves multi-step organic synthesis. One common method includes the condensation of 4-ethoxy-3-nitrobenzaldehyde with 2-aminothiazole under acidic conditions to form the imidazo[2,1-b]thiazole core. This is followed by methylation and carboxylation steps to introduce the methyl and carboxylic acid groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
6-(4-Ethoxy-3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution reactions.
Major Products Formed
Reduction of the nitro group: 6-(4-Amino-3-ethoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid.
Reduction of the carboxylic acid group: 6-(4-Ethoxy-3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-methanol.
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including 6-(4-Ethoxy-3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid, have been extensively studied for their antimicrobial properties. Research indicates that compounds with thiazole moieties exhibit significant activity against various bacterial strains.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of thiazole derivatives against both gram-positive and gram-negative bacteria. The results showed that certain derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 100-400 µg/ml against pathogens like Staphylococcus aureus and Escherichia coli. In contrast, reference drugs such as ampicillin exhibited MICs as low as 0.24 µg/ml, indicating that while thiazole derivatives show potential, their efficacy may vary significantly based on structural modifications .
| Compound | Bacterial Strain | MIC (µg/ml) |
|---|---|---|
| Thiazole Derivative | S. aureus | 100-400 |
| Ampicillin | S. aureus | 0.24 |
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies, revealing promising results against various cancer cell lines.
Case Study: Cytotoxic Effects
In a study focusing on imidazole-thiazole linked compounds, one derivative exhibited an IC50 value of 4.2 ± 0.6 µM against multiple cancer cell lines including MCF-7 (breast cancer) and DU-145 (prostate cancer). This potency suggests that modifications to the thiazole structure can enhance its cytotoxic effects .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 4.2 ± 0.6 |
| DU-145 | 4.2 ± 0.6 |
Neuroprotective Effects
Recent research has also highlighted the neuroprotective properties of thiazole derivatives. These compounds have shown potential in modulating pathways involved in neurodegenerative diseases.
Case Study: Neuroprotection
A study assessing the effects of thiazole-carboxamide derivatives revealed their ability to modulate AMPA receptors, which are crucial for synaptic transmission and plasticity in the brain. This modulation suggests a therapeutic potential for treating conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of 6-(4-Ethoxy-3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The imidazo[2,1-b]thiazole core can bind to enzymes or receptors, modulating their activity and affecting cellular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Phenyl Ring
The phenyl ring at position 6 is a critical determinant of bioactivity. Comparisons with analogs reveal:
- For example, 6-(4-chlorophenyl) derivatives show strong aldose reductase (AR) inhibition (IC₅₀: 1.2–1.4 μM) .
- Electron-donating groups (e.g., methoxy, ethoxy) may increase metabolic stability but reduce potency in certain assays. The ethoxy group in the target compound could balance hydrophobicity and hydrogen-bonding capacity .
Functional Group Modifications
Carboxylic Acid vs. Ester Derivatives
- Carboxylic acid derivatives (e.g., target compound) are polar, facilitating interactions with charged residues in proteins. However, they may exhibit poor membrane permeability.
- Ethyl ester derivatives (e.g., ethyl 6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylate) are more lipophilic, enhancing bioavailability but requiring enzymatic hydrolysis for activation .
Hydrazide and Amide Derivatives
- Hydrazide derivatives (e.g., N2-arylidene-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid hydrazides) demonstrate broad-spectrum antibacterial and antitubercular activities, suggesting that the hydrazide group enhances target engagement .
- Amide derivatives (e.g., 6-(4-methoxyphenyl)-3-methyl-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide) exhibit moderate kinase inhibition, highlighting the role of the amide linker in scaffold diversification .
Physicochemical Properties
Biological Activity
6-(4-Ethoxy-3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by an imidazo-thiazole core, which is known for its diverse biological activities. The presence of the ethoxy and nitrophenyl groups enhances its solubility and reactivity, potentially influencing its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit various enzymes involved in metabolic pathways. For instance, imidazole derivatives have demonstrated inhibitory effects on protein tyrosine phosphatases (PTP1B), which play a crucial role in insulin signaling and glucose metabolism .
- Antioxidant Properties : The nitro group in the compound may contribute to its antioxidant capabilities, potentially protecting cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a key factor .
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo-thiazole derivatives. For example:
- Cell Line Studies : The compound showed significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating potent activity .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 0.20 |
| MCF-7 | 1.25 |
| HeLa | 1.03 |
Antidiabetic Effects
Research indicates that similar compounds can enhance insulin sensitivity and glucose uptake in muscle cells:
- Mechanistic Insights : By modulating the expression of genes involved in insulin signaling pathways, these compounds may improve metabolic profiles in diabetic models .
Case Studies
- In Vivo Studies : In a study involving diabetic rats, administration of the compound led to significant reductions in blood glucose levels and improvements in lipid profiles, suggesting its potential as an antidiabetic agent.
- Neuroprotective Effects : Another study investigated the neuroprotective effects of thiazole derivatives against neurotoxicity induced by excitotoxic agents. The results indicated that these compounds could modulate neurotransmitter receptors effectively .
Q & A
Q. Table: Substituent Effects on IC₅₀ (Kinase Inhibition)
| Substituent | IC₅₀ (nM) |
|---|---|
| 4-Ethoxy | 120 ± 15 |
| 4-Methoxy | 45 ± 8 |
| 4-Hydroxy | 320 ± 25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
